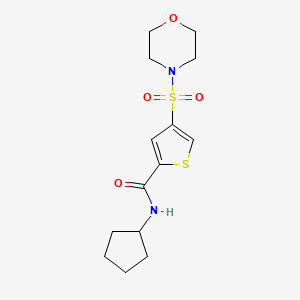

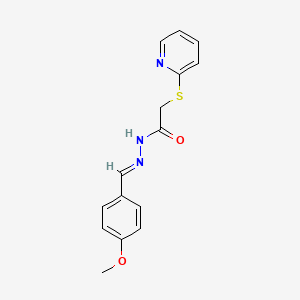

![molecular formula C17H24N2O2S B5549855 5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which "5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone" is a part of, often involves Dieckmann cyclization as a key step. This method is utilized for forming piperazine-2,5-diones by cyclizing substructures adjacent to nitrogen onto the carbonyl group of a phenyl carbamate unit at the chain's other end, with R and R' being alkyl groups. The starting materials for such syntheses are typically assembled through acylation and oxidation processes starting from β-(alkylamino)alcohol or related compounds (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Structural characterization of piperazine derivatives like "this compound" involves comprehensive analytical techniques such as IR, NMR, and mass spectrometry, which help in elucidating their molecular frameworks. A derivative's structure can be confirmed through these methods, as demonstrated by Zhang et al. (2007), who synthesized a new derivative of 2,5-piperazinedione and characterized its structure using elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, depending on the functional groups attached to the piperazine core. For example, compounds synthesized from piperazine with specific substituents have been tested for their antimicrobial activities, indicating the broad chemical reactivity and potential application of these molecules in developing new therapeutics (Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar piperazine derivatives. The physical characteristics often depend on the molecule's specific substituents and overall structure, impacting its behavior in different environments and its application potential.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are crucial for understanding the compound's potential applications. Piperazine derivatives exhibit a range of activities, including antibacterial and antifungal properties, as well as interactions with central nervous system receptors, which are influenced by their chemical structure and substituents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research in synthetic chemistry has led to the development of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method, which might be applicable for creating derivatives of "5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone" for various applications (Bhat et al., 2018).

Potential Therapeutic Applications

- Antibacterial and Biofilm Inhibitors : A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacy and biofilm inhibition activities, suggesting similar potential for "this compound" derivatives (Mekky & Sanad, 2020).

- Antimicrobial Activities : Some new 1,2,4-Triazole derivatives exhibited antimicrobial activities, indicating that structurally related compounds like "this compound" could also have similar properties (Bektaş et al., 2010).

Chemical Characterization and Biological Evaluation

The Dieckmann cyclization route was explored for synthesizing piperazine-2,5-diones, showcasing advanced synthetic methods that could be relevant for structurally related compounds (Aboussafy & Clive, 2012). Additionally, thiazole-piperazines as acetylcholinesterase inhibitors were studied, underscoring the potential of piperazine derivatives in developing treatments for diseases like Alzheimer's (Yurttaş et al., 2013).

properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)-4-(2-propylsulfanylacetyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-4-9-22-12-17(21)18-11-16(20)19(10-14(18)3)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYRSQZQUGJEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)N1CC(=O)N(CC1C)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)